1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid
Description
1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid (CAS: Not explicitly provided; commercial ref: CymitQuimica 10-F096656) is a heterocyclic compound featuring an imidazole ring substituted at the 1-position with a pyridin-3-ylmethyl group and a carboxylic acid moiety at the 2-position. This structure positions it as a derivative of 1H-imidazole-2-carboxylic acid, a known pharmacophore for metallo-β-lactamase (MBL) inhibition . Its pyridine substituent enhances solubility and electronic interactions, while the carboxylic acid group enables metal coordination, a critical feature for targeting metalloenzymes .
Structure
3D Structure
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)imidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-12-4-5-13(9)7-8-2-1-3-11-6-8/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKPUOSZBKIDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid typically involves the condensation of pyridine derivatives with imidazole precursors. One common method includes the reaction of 3-pyridinemethanol with imidazole-2-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents like dichloromethane with a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Scientific Research Applications
Antimalarial Applications
Recent studies have highlighted the potential of 1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid as a dihydroorotate dehydrogenase (DHODH) inhibitor, which is crucial for the survival of malaria parasites.
- Mechanism of Action : This compound inhibits DHODH, an enzyme involved in the pyrimidine biosynthesis pathway of Plasmodium falciparum and Plasmodium vivax, thus blocking the growth of these parasites .
- Efficacy : In human Phase IIa clinical studies, it demonstrated significant efficacy against P. falciparum, providing single-dose cures and preventing infection when administered prior to exposure .
| Compound | Activity | Target | Notes |
|---|---|---|---|
| This compound | Potent against blood and liver stages | DHODH | Effective prophylaxis against malaria |
Antitubercular Properties
The compound also shows promise in combating Mycobacterium tuberculosis, with research indicating its potential as an antimycobacterial agent.
- Inhibition Studies : It has been noted that derivatives of imidazo[1,2-a]pyridine structures exhibit minimum inhibitory concentrations (MIC) against various strains of M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .
| Compound Class | MIC | Target Strains | Efficacy |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | ≤0.006 μM | MDR and XDR strains | Superior to clinical candidates like PA-824 |
Structure-Based Drug Design
The compound's structure allows for modifications that enhance its pharmacokinetic properties and biological activity.
- Lead Optimization : Structure-based design approaches have been employed to refine the compound's efficacy against various pathogens. The optimization process focuses on enhancing solubility and metabolic stability while retaining selectivity for target enzymes over human counterparts .
| Optimization Focus | Aim | Result |
|---|---|---|
| Solubility | Improve formulation options | Enhanced bioavailability |
| Metabolic Stability | Reduce CYP inhibition risks | Better safety profile |
Broader Therapeutic Potential
Beyond its applications in malaria and tuberculosis, the compound's structural framework opens avenues for exploring its activity against other diseases.
- Antimicrobial Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can exhibit broad-spectrum antimicrobial properties, effective against various bacterial and fungal strains . This suggests that this compound could be a candidate for further exploration in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Their Impacts
Position of Carboxylic Acid Group
- Target Compound : The 2-carboxylic acid on the imidazole is essential for MBL inhibition, as shown in SAR studies where replacement with other groups (except thiazole-4-carboxylic acid) reduced activity .
- 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid (CAS: 1239735-33-1): The carboxylic acid at the 4-position likely diminishes MBL inhibition due to altered metal-binding geometry. Molecular weight: 190.16 g/mol .
Substituents on the Imidazole Ring
- Molecular weight: 285.26 g/mol .
- 1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1H-imidazole-4-carboxylic acid (CAS: 1338653-53-4): The oxadiazole-pyridine substituent introduces metabolic stability but shifts the carboxylic acid to the 4-position, likely compromising MBL inhibition .
Heterocyclic Modifications
Physicochemical Properties
*Calculated based on formula C₁₀H₉N₃O₂.
Biological Activity
1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features both a pyridine and an imidazole ring, contributing to its diverse chemical reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 203.20 g/mol. The presence of a carboxylic acid functional group enhances its reactivity, allowing for various interactions with biological macromolecules.
The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors. This interaction can modulate enzymatic activity or receptor function, potentially acting as an inhibitor or agonist.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction.
- Receptor Modulation : It can alter receptor functions, influencing cellular responses to external stimuli.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Investigated for its potential to inhibit the growth of various bacterial strains.
- Anticancer Properties : Explored for its ability to induce apoptosis in cancer cells.
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases through modulation of neuroinflammatory pathways.
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(Pyridin-2-yl)amides | Amide derivatives | Different functional groups on nitrogen |
| Imidazo[1,2-a]pyridines | Fused ring system | Contains fused imidazole and pyridine rings |
| 1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid | Isomer | Varies in position of carboxylic group |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with the compound resulted in significant cell death, attributed to the induction of apoptosis via mitochondrial pathways. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers following treatment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Pyridin-3-ylmethyl)-1H-imidazole-2-carboxylic acid?
- Methodological Answer :
-
Electrophilic Substitution : Reacting pyridinylmethyl precursors with carbobenzoxy chloride, followed by hydrogenation to yield the carboxylic acid group (e.g., as seen in analogous imidazole derivatives) .
-
Coupling Reactions : Utilize potassium carbonate (K₂CO₃) as a base in nucleophilic substitution reactions between pyridinylmethyl halides and imidazole carboxylic acid intermediates, as demonstrated in structurally similar benzimidazole syntheses .
-
Oxidation of Aldehydes : Convert pyridinylmethyl aldehyde intermediates to carboxylic acids using oxidizing agents like KMnO₄ or CrO₃, a strategy employed in related pyrazole-carboxylic acid syntheses .
- Data Table 1: Synthetic Methods Comparison
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions. For example, pyridinyl protons typically appear as multiplets between δ 7.5–8.5 ppm, while imidazole protons resonate near δ 7.0–7.5 ppm .
- Infrared (IR) Spectroscopy : Identify carboxylic acid C=O stretching vibrations (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridin-3-yl vs. pyridin-2-yl substitution) by determining single-crystal structures, as done for related benzimidazole derivatives .
Q. What are the key physicochemical properties (e.g., pKa, log P) that influence its reactivity?
- Methodological Answer :
-
pKa Determination : Use potentiometric titration in aqueous/organic solvent mixtures. For imidazole-carboxylic acids, the imidazole nitrogen (pKa ~6–7) and carboxylic acid (pKa ~2–3) contribute to pH-dependent solubility .
-
Log P Measurement : Employ shake-flask or HPLC methods to assess hydrophobicity. Pyridinylmethyl groups increase log P compared to unsubstituted analogs, impacting membrane permeability in biological studies .
- Data Table 2: Physicochemical Properties
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| pKa (COOH) | Potentiometric Titration | ~2.5–3.0 | |
| log P | HPLC (C18 column) | 1.2–1.8 |
Advanced Research Questions
Q. How can computational methods aid in optimizing the synthesis of this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Use AI-driven tools (e.g., Template_relevance models) to propose viable routes, such as prioritizing pyridinylmethyl coupling over electrophilic substitution based on predicted yields .
- DFT Calculations : Model transition states for key steps (e.g., hydrogenation of intermediates) to identify catalysts (e.g., Pd/C vs. Raney Ni) that minimize side reactions .
Q. What strategies are effective in resolving contradictory data in spectroscopic characterization?
- Methodological Answer :
- Nuclear Overhauser Effect (NOE) Experiments : Differentiate between regioisomers (e.g., pyridin-3-yl vs. pyridin-2-yl substitution) by observing spatial proximity of protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula when elemental analysis discrepancies arise (e.g., due to hydrate formation) .
- Thermogravimetric Analysis (TGA) : Detect solvent or water content in crystals that may skew melting point or NMR data .
Q. How can researchers design derivatives to enhance bioactivity while maintaining stability?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents (e.g., halogens, methyl groups) on the pyridine or imidazole rings. Evaluate antimicrobial activity using microbroth dilution assays (e.g., MIC values against E. coli or S. aureus) .
-
Docking Simulations : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. For example, pyridinylmethyl groups may enhance binding to hydrophobic pockets .
- Data Table 3: Bioactivity of Derivatives
| Derivative Substituent | MIC (μg/mL) | Target Organism | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 12.5 | S. aureus | |
| 4-Bromophenyl | 6.25 | E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
